Piperazine-1,4-diylbis(cyclopropylmethanone)
Overview
Description
Piperazine-1,4-diylbis(cyclopropylmethanone) is a synthetic organic compound characterized by the presence of a piperazine ring substituted with cyclopropylmethanone groups at the 1 and 4 positions.
Mechanism of Action
Target of Action
Piperazine-1,4-diylbis(cyclopropylmethanone) is an impurity of olaparib , which selectively binds and inhibits Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound, being an impurity of olaparib, may share similar interaction with its targets. Olaparib selectively binds and inhibits PARP, thereby inhibiting PARP-mediated repair of single-strand DNA breaks . This inhibition leads to the accumulation of DNA strand breaks, promoting cell death in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA repair pathway. By inhibiting PARP, the compound prevents the repair of single-strand DNA breaks . This leads to the accumulation of DNA damage, particularly in cancer cells that are deficient in homologous recombination repair (HRR), one of the key DNA repair pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 22229 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of PARP leads to the accumulation of DNA strand breaks, promoting cell death in cancer cells . This makes the compound potentially useful in the treatment of cancers, particularly those deficient in HRR .
Action Environment
The action of Piperazine-1,4-diylbis(cyclopropylmethanone) can be influenced by various environmental factors. For instance, the stability of the compound may be affected by temperature and pH. It’s recommended to store the compound at 2-8°C . .
Biochemical Analysis
Biochemical Properties
It is known that piperazine rings are important heterocyclic targets in organic synthesis and are useful synthetic intermediates or intricate parts of biologically active molecules .
Cellular Effects
It is known that piperazine derivatives have been studied for their in vitro antimicrobial activity against selected bacterial and fungal strains .
Molecular Mechanism
Temporal Effects in Laboratory Settings
Piperazine derivatives have been prepared and studied using various spectroscopic techniques .
Metabolic Pathways
Piperazine rings are important heterocyclic targets in organic synthesis and are useful synthetic intermediates or intricate parts of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine-1,4-diylbis(cyclopropylmethanone) typically involves the reaction of piperazine with cyclopropanecarbonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield the desired product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of piperazine-1,4-diylbis(cyclopropylmethanone) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Piperazine-1,4-diylbis(cyclopropylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups replacing the cyclopropylmethanone groups.
Scientific Research Applications
Piperazine-1,4-diylbis(cyclopropylmethanone) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
- Bis(phthalimido)piperazine
- Bis(3-aminopropyl)piperazine
- 2,3-dihydro-phthalazine-1,4-dione
- Bis(3,4-aminophenol)piperazine
Comparison: Piperazine-1,4-diylbis(cyclopropylmethanone) is unique due to its specific substitution pattern with cyclopropylmethanone groups, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, it exhibits different reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(cyclopropanecarbonyl)piperazin-1-yl]-cyclopropylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-11(9-1-2-9)13-5-7-14(8-6-13)12(16)10-3-4-10/h9-10H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPPSOFUADQZJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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